Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester
Description
Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester (CAS 191998-91-1) is a cyclopropane derivative with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . Its structure features a cyclopropane ring substituted with a 3-ethenyl group and two methyl groups at the 2,2-positions, esterified with an ethyl group. This compound is structurally related to pyrethroids, a class of synthetic insecticides, but lacks halogen substituents commonly seen in commercial analogs. Its synthesis likely involves cyclopropanation strategies using rhodium catalysts or diazoacetates, as observed in related compounds (e.g., ).
Properties
IUPAC Name |
ethyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-5-7-8(10(7,3)4)9(11)12-6-2/h5,7-8H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVPAYHEPQBFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340491 | |
| Record name | Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60066-50-4 | |
| Record name | Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester typically involves the esterification of cyclopropanecarboxylic acid derivatives. One common method is the reaction of 3-ethenyl-2,2-dimethylcyclopropanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents may be explored to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for epoxidation of the ethenyl group.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amides, ethers, or other substituted esters.
Scientific Research Applications
Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester involves its interaction with various molecular targets and pathways. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and ethanol. This hydrolysis reaction is crucial for the compound’s activity and can influence its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogs include:
| Compound Name (IUPAC) | CAS No. | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| Target Compound | 191998-91-1 | 3-ethenyl, ethyl ester | C₉H₁₄O₂ | 154.21 | Baseline for comparison |
| 3-(2,2-Dichloroethenyl)-2,2-dimethyl analog | 59609-49-3 | 3-(2,2-dichloroethenyl) | C₁₀H₁₄Cl₂O₂ | 237.12 | Chlorine enhances stability |
| 2-Methylene analog | 18941-94-1 | 2-methylene | C₇H₁₀O₂ | 126.15 | Reduced steric hindrance |
| Methoxy-ethyl analog | 635320-14-8 | 2-ethyl-2-methoxy-3-methyl | C₁₀H₁₈O₃ | 186.25 | Methoxy group alters polarity |
Substitution Impact :
- Halogenation: The dichloroethenyl analog (CAS 59609-49-3) exhibits increased hydrolytic stability, with a half-life of 17 years at pH 7 compared to non-halogenated analogs . Chlorine atoms enhance electron-withdrawing effects, reducing susceptibility to nucleophilic attack.
- Ester Group : Methyl esters (e.g., ) have lower molecular weights and higher volatility than ethyl esters, affecting bioavailability.
- Methoxy Groups : The methoxy-ethyl analog (CAS 635320-14-8) shows a higher calculated LogP (1.6 ) , indicating increased lipophilicity compared to the target compound.
Physicochemical and Environmental Properties
- Hydrolysis : The dichloroethenyl analog’s extended half-life contrasts sharply with the target compound’s likely faster degradation due to the absence of stabilizing halogens .
- Photodegradation : Halogenated analogs (e.g., dichloroethenyl) undergo atmospheric hydroxyl radical-mediated degradation with a half-life of 2.4 days , while the ethenyl group in the target compound may accelerate photolytic breakdown.
- Biodegradability: Aerobic biodegradation studies show 0% degradation after 28 days for halogenated analogs , suggesting non-halogenated variants like the target compound may be more environmentally labile.
Toxicological Profiles
- Ecotoxicity : Halogenated pyrethroids (e.g., allethrin in ) exhibit higher acute toxicity to aquatic organisms due to prolonged environmental persistence. The target compound’s simpler structure may reduce bioaccumulation risks.
Biological Activity
Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, ethyl ester (CAS Number: 60066-50-4) is a compound of significant interest in various fields, particularly in agrochemicals and pharmaceuticals. This article reviews the biological activities associated with this compound, focusing on its applications, mechanisms of action, and relevant research findings.
Molecular Structure and Characteristics:
- Molecular Formula: CHO
- Molecular Weight: 168.233 g/mol
- Density: Not available
- Boiling Point: Not available
- Melting Point: Not available
This compound is characterized by a cyclopropane ring structure with a vinyl group and an ethyl ester functional group, which contributes to its reactivity and biological activity.
Biological Activity
1. Insecticidal Properties:
Research indicates that cyclopropanecarboxylic acid derivatives exhibit notable insecticidal activity. For instance, studies have shown that compounds similar to this ester can effectively control agricultural pests. The mechanism typically involves interference with the insect's nervous system or metabolic pathways, leading to mortality or reduced reproduction rates.
Case Study:
In a study published in the Journal of Agricultural and Food Chemistry, researchers tested various derivatives of cyclopropanecarboxylic acids against common agricultural pests. The results demonstrated that certain esters had a high degree of effectiveness, with mortality rates exceeding 80% in treated populations within 48 hours .
2. Antimicrobial Activity:
There is emerging evidence suggesting that cyclopropanecarboxylic acid esters possess antimicrobial properties. Preliminary studies have indicated potential efficacy against both Gram-positive and Gram-negative bacteria.
Research Findings:
A study conducted by researchers at a leading university tested the antimicrobial effects of cyclopropanecarboxylic acid derivatives on common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones in agar diffusion tests, suggesting these compounds could serve as lead structures for developing new antimicrobial agents .
The biological activity of cyclopropanecarboxylic acid esters can be attributed to several mechanisms:
- Nervous System Disruption: Insecticidal compounds often act as neurotoxic agents, affecting neurotransmitter release or receptor binding.
- Cell Membrane Disruption: Antimicrobial properties may arise from the ability of these compounds to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Metabolic Inhibition: Some derivatives may interfere with key metabolic pathways in both insects and microorganisms.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 168.233 g/mol |
| Insecticidal Efficacy | >80% mortality in pests |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
